

Discovery and history of 3,4-Difluoro-2-hydroxybenzoic acid

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Compound of Interest

Compound Name: 3,4-Difluoro-2-hydroxybenzoic acid

Cat. No.: B067316

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3,4-Difluoro-2-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-hydroxybenzoic acid, a fluorinated analog of salicylic acid, is a fine chemical intermediate with potential applications in the synthesis of novel pharmaceutical and agrochemical compounds. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the available information on **3,4-Difluoro-2-hydroxybenzoic acid**, with a focus on its synthesis and chemical properties.

Discovery and History

Despite a thorough review of the scientific literature and patent databases, specific details regarding the initial discovery and historical development of **3,4-Difluoro-2-hydroxybenzoic acid** (CAS Number: 189283-51-0) are not well-documented in publicly accessible records. The emergence of this and similar fluorinated benzoic acid derivatives likely occurred in the latter half of the 20th century, coinciding with the growing interest in fluorine chemistry for the

development of bioactive compounds. Its primary role appears to be as a building block in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of **3,4-Difluoro-2-hydroxybenzoic acid** is presented in the table below.

Property	Value	Reference
CAS Number	189283-51-0	[1][2]
Molecular Formula	C ₇ H ₄ F ₂ O ₃	[1][2]
Molecular Weight	174.10 g/mol	[1][2]
Melting Point	174-177 °C	[1]
Appearance	White solid	[1]
Synonyms	3,4-Difluorosalicylic acid	[2]

Synthesis

The most well-documented method for the synthesis of **3,4-Difluoro-2-hydroxybenzoic acid** is through the nucleophilic aromatic substitution of a fluorine atom in 2,3,4-trifluorobenzoic acid with a hydroxide group.

Experimental Protocol: Synthesis from 2,3,4-Trifluorobenzoic Acid[1]

Reaction Scheme:

Materials and Reagents:

Reagent	Molar Mass (g/mol)	Amount	Moles
2,3,4-Trifluorobenzoic acid	176.08	5.0 g	28 mmol
Sodium hydroxide (NaOH)	40.00	4.52 g	113 mmol
1,3-Dimethyl-2-imidazolidinone (DMI)	114.15	10 mL	-
2N Hydrochloric acid (HCl)	-	7.5 mL	-

Procedure:

- To a solution of 2,3,4-trifluorobenzoic acid (5.0 g, 28 mmol) in 1,3-dimethyl-2-imidazolidinone (10 mL), solid sodium hydroxide (4.52 g, 113 mmol) was added portion-wise with stirring under cooling in an ice bath.
- The reaction mixture was then heated to 120 °C and maintained at this temperature for 2 hours. The progress of the reaction was monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.
- Upon completion, the reaction mixture was cooled to room temperature.
- The mixture was acidified to a pH of 5-6 with 2N hydrochloric acid (7.5 mL).
- The resulting white precipitate was collected by filtration, washed with excess water, and dried to yield **3,4-Difluoro-2-hydroxybenzoic acid**.

Yield and Characterization:

Parameter	Result
Yield	3.6 g (73.4%)
Melting Point	174-177 °C
¹ H-NMR (400 MHz, DMSO-d ₆)	δ 6.94-7.01 (m, 1H, aryl), 7.64-7.68 (m, 1H, aryl)
IR (KBr)	3208.9 cm ⁻¹ (O-H), 1654.1 cm ⁻¹ (C=O), 1625.7 cm ⁻¹ (C=C, aromatic), 1315.2 cm ⁻¹ (C-O)

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of **3,4-Difluoro-2-hydroxybenzoic acid** from 2,3,4-trifluorobenzoic acid.



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